![molecular formula C8H5FN2O2 B1395937 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-85-2](/img/structure/B1395937.png)

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Vue d'ensemble

Description

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It is a white solid and has a molecular weight of 180.14 .

Synthesis Analysis

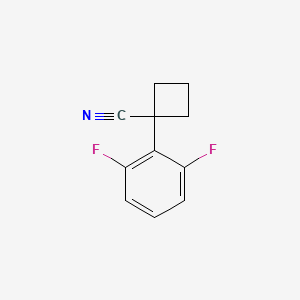

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid involves a two-step reaction protocol . In one method, ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate was subjected to a reaction in THF: MeOH (4:1, 1.5 mL) with 2N LiOH . The reaction was heated at 60°C for 1 hour, then cooled to room temperature and the pH was adjusted between 4-5 with 1N HCl .Molecular Structure Analysis

The InChI code for 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is 1S/C8H5FN2O2/c9-5-1-2-7-10-3-6 (8 (12)13)11 (7)4-5/h1-4H, (H,12,13) .Chemical Reactions Analysis

The transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .Physical And Chemical Properties Analysis

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a white solid . It has a molecular weight of 180.14 and its IUPAC name is 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid .Applications De Recherche Scientifique

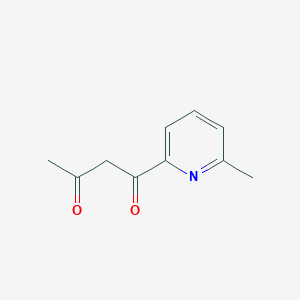

Synthesis and Pharmacological Testing

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been synthesized and tested for pharmacological properties, particularly for their anti-inflammatory and analgesic activities. For instance, a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were created and evaluated for these properties, with notable activity in some compounds (Di Chiacchio et al., 1998).

Antiinflammatory Activity

Research into 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has shown promising results in anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This is achieved through the synthesis of these acids by reacting specific aminopyridines with other chemical agents (Abignente et al., 1982).

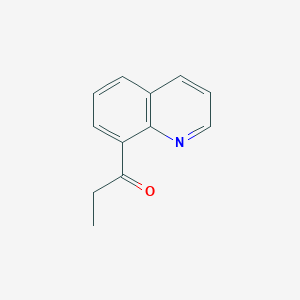

Bioisosteric Replacement in GABA A Receptor Modulation

8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This finding is significant in the context of GABA(A) receptor modulation, where the fluoroimidazopyridine ring has been used as a bioisosteric replacement in certain ligands, demonstrating the versatility of fluoroimidazo compounds in receptor modulation (Humphries et al., 2006).

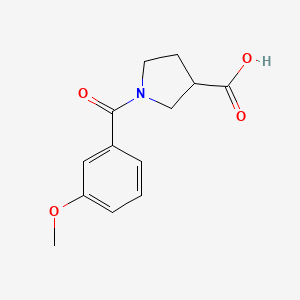

Imaging Beta-Amyloid in Alzheimer's Disease

Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in imaging amyloid plaques in Alzheimer's disease. These compounds demonstrate binding affinity to amyloid plaques, offering potential utility in medical imaging and diagnosis (Zeng et al., 2006).

Modification of Biopolymers

The modification of chitosan, a natural biopolymer, with 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments demonstrates the application of fluoroimidazo compounds in material science. This specific modification involves the introduction of ethoxycarbonyl and fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the glucosamine units of the polymer (Levov et al., 2011).

Mécanisme D'action

Safety and Hazards

The safety information for 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

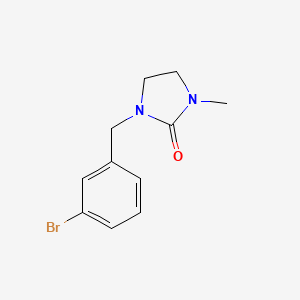

Orientations Futures

The future directions for 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid could involve further exploration of its potential biological activities. For instance, a related compound, 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives, has been studied for its in vitro urease inhibition and in silico study . This suggests potential applications in the treatment of diseases related to urease activity.

Propriétés

IUPAC Name |

6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPPIYOCUQNHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |

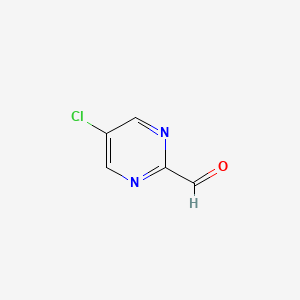

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

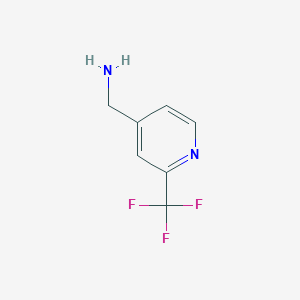

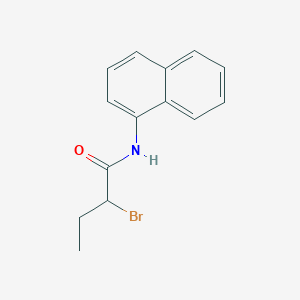

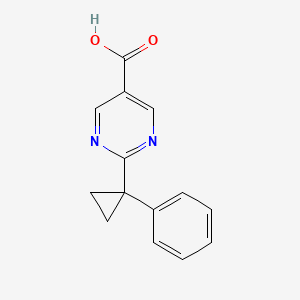

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)

![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)